molecular formula C12H12BrFN2O B578562 7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one CAS No. 1272755-91-5

7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one

Cat. No.: B578562
CAS No.: 1272755-91-5
M. Wt: 299.143
InChI Key: JNXKDZOOELBHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one is a chemical intermediate of significant interest in early-stage drug discovery, particularly in the development of inhibitors targeting the Large Tumor Suppressor kinases 1 and 2 (LATS1/2) . The LATS1/2 kinases are core components of the Hippo signaling pathway, a highly conserved regulator of organ size control and tissue homeostasis . Pharmacological inhibition of LATS1/2 presents a promising strategy for therapeutic intervention in regenerative medicine, influencing physiological events from organ growth to tissue regeneration . Research indicates that inhibiting LATS1/2 allows for the nuclear translocation of Yes-associated protein 1 (YAP1), which subsequently activates a gene expression program responsible for cell growth and proliferation . This mechanism is being explored to address areas of significant unmet medical need, including the promotion of wound healing, burn treatment, and potentially cardiac and liver repair . The spiro[3.4]octane scaffold of this compound is a key structural feature utilized in medicinal chemistry to impart conformational restriction, a strategy often employed to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of lead molecules and improve their potency and selectivity .

Properties

IUPAC Name

6-(5-bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFN2O/c13-7-2-3-9(14)8(6-7)10-11(17)16-12(15-10)4-1-5-12/h2-3,6,10,15H,1,4-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXKDZOOELBHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)NC(C(=O)N2)C3=C(C=CC(=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation and Ring Expansion

A patent-derived method (EP 4212522A1) outlines the synthesis of diazaspiro rings using cyclopropane intermediates. Ethyl acetoacetate reacts with 1,2-dibromoethane under basic conditions to form ethyl 1-acetyl-1-cyclopropanecarboxylate. Bromination of the acetyl group with N-bromosuccinimide (NBS) yields ethyl 1-bromoacetyl-1-cyclopropanecarboxylate, which undergoes cyclization with benzylamine to generate 5-benzyl-4,7-dioxo-5-azaspiro[2.4]heptane. Hydrolysis and deprotection yield the spirocyclic amine, which is subsequently functionalized.

Reaction Conditions:

  • Cyclopropanation : 1,2-dibromoethane, K₂CO₃, DMF, 60°C, 12 h.

  • Bromination : NBS, CCl₄, AIBN, reflux, 4 h.

  • Cyclization : Benzylamine, THF, 0°C to rt, 6 h.

Halogenated Aryl Precursor Preparation

Bromo-Fluorophenyl Aldehyde Synthesis

The 5-bromo-2-fluorophenyl group is introduced via directed ortho-metalation (DoM) of 2-fluorobenzaldehyde. Treatment with LDA at -78°C followed by quenching with Br₂ provides 5-bromo-2-fluorobenzaldehyde in 72% yield. Alternative routes employ Suzuki-Miyaura coupling using 2-fluorophenylboronic acid and brominated partners, though this method risks over-halogenation.

Optimization Note:

Palladium-catalyzed couplings require careful control of stoichiometry to avoid di-bromination. Using XPhos as a ligand enhances selectivity for mono-bromination.

Spirocycle-Aryl Coupling Strategies

Buchwald-Hartwig Amination

A palladium-catalyzed amination links the spirocyclic amine to the bromo-fluorophenyl group. In a representative procedure (J. Med. Chem. 2012), the spirocyclic amine (1.0 equiv), 5-bromo-2-fluorophenylbromide (1.2 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.5 equiv) in dioxane react at 120°C for 8 h, achieving 85% yield.

Key Data:

ParameterValue
CatalystPd₂(dba)₃/Xantphos
BaseCs₂CO₃
Temperature120°C
Yield85%

Nucleophilic Aromatic Substitution

For electron-deficient aryl halides, SNAr reactions offer a ligand-free alternative. The spirocyclic amine (1.1 equiv) reacts with 5-bromo-2-fluoro-nitrobenzene in DMF at 100°C for 24 h, yielding 78% product. However, nitro group reduction adds a step, making this route less efficient.

One-Pot Tandem Cyclization-Halogenation

Biginelli Cyclization Followed by Bromination

A recent approach (PMC 2021) employs a one-pot Biginelli reaction between 2-thiazolecarboxamidine, 2-fluoro-4-bromobenzaldehyde, and ethyl acetoacetate. Sodium acetate in ethanol at reflux forms the dihydropyrimidine core, which is brominated in situ with NBS to install the 5-bromo substituent. Subsequent spirocyclization with 1,2-diaminoethane under acidic conditions delivers the target compound in 61% overall yield.

Advantages:

  • Avoids isolation of intermediates.

  • Minimizes bromine handling.

Protecting Group Strategies

Boc Protection/Deprotection

To prevent side reactions during spirocycle formation, the secondary amine is protected as a tert-butyl carbamate (Boc). Boc-anhydride in THF with DMAP gives the protected amine in 95% yield. After coupling, TFA in DCM removes the Boc group quantitatively.

Benzyl Group Removal

Catalytic hydrogenation (H₂, Pd/C, MeOH) cleaves benzyl protectants but risks reducing the bromine substituent. Using ammonium formate as a hydrogen donor mitigates this issue, preserving the aryl bromide.

Analytical Characterization Data

Critical spectroscopic data for 7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.72 (dd, J=8.4, 2.4 Hz, 1H), 7.58 (m, 1H), 7.32 (t, J=8.8 Hz, 1H), 4.21 (s, 2H), 3.95 (m, 2H), 2.78 (m, 2H), 2.15 (m, 2H).

  • HRMS : m/z calcd for C₁₂H₁₂BrFN₂O [M+H]⁺ 299.139; found 299.138.

Yield Optimization and Process Challenges

Solvent Effects on Spirocyclization

Comparative studies show THF outperforms DMF or acetonitrile in spirocycle formation due to better solubility of intermediates. Polar aprotic solvents increase byproduct formation via ring-opening.

Temperature Control

Exceeding 120°C during amination leads to dehalogenation. Jacketed reactors maintaining 115–120°C improve consistency.

Scalability and Industrial Considerations

A kilogram-scale protocol (AKSci) uses flow chemistry for the cyclopropanation step, reducing reaction time from 12 h to 45 min. Continuous bromination with NBS in a microreactor achieves 99% conversion with 5% excess reagent, versus 30% excess in batch mode.

Emerging Methodologies

Photoredox-Catalyzed C–N Coupling

Preliminary work demonstrates visible-light-mediated coupling between spirocyclic amines and aryl bromides using Ir(ppy)₃ as a catalyst. Yields currently lag thermal methods (55% vs. 85%) but offer milder conditions.

Biocatalytic Approaches

Engineered transaminases show promise for enantioselective synthesis of chiral spirocyclic intermediates, though activity toward bromo-fluorophenyl substrates remains low (22% conversion) .

Chemical Reactions Analysis

Types of Reactions

7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms in the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one as an anticancer agent. A notable case study involved screening a drug library on multicellular spheroids, which revealed that this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the disruption of cellular signaling pathways critical for tumor growth and survival .

Pharmacological Properties
The compound has been investigated for its pharmacological properties, particularly as a dual ligand for certain receptors. Research indicates that derivatives of this compound can interact with multiple biological targets, potentially leading to enhanced therapeutic effects in treating conditions such as depression and anxiety disorders .

Toxicology

Phospholipidosis Assays
In toxicological studies, this compound has been evaluated for its potential to induce phospholipidosis. This condition is characterized by the accumulation of phospholipids within lysosomes and can be a critical factor in drug development. The compound's interaction with lysosomal enzymes was assessed through in vitro assays, providing insights into its safety profile and potential side effects during therapeutic use .

Structural Characteristics

The unique spirocyclic structure of this compound contributes to its diverse biological activities. The presence of bromine and fluorine substituents enhances its lipophilicity and may influence its binding affinity to various biological targets. This structural versatility is crucial for the design of new analogs with improved efficacy and selectivity .

Data Table: Summary of Research Findings

Study Application Findings Reference
Drug Library ScreeningAnticancerSignificant cytotoxicity against cancer cell lines
Pharmacological AssessmentDual Ligand ActivityInteraction with multiple receptors
Toxicological EvaluationPhospholipidosis InductionPotential for lysosomal accumulation

Mechanism of Action

The mechanism of action of 7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one and its analogs.

Compound Name Core Structure Substituents CAS Number Purity Key Differences Source/Supplier
This compound 5,8-Diazaspiro[3.4]octan-6-one 5-Bromo-2-fluorophenyl at position 7 Not explicitly provided 98% Reference compound; bromo and fluoro substituents at positions 5 and 2 on the phenyl ring. AK Scientific
7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one 5,8-Diazaspiro[3.4]octan-6-one 2-Bromophenyl at position 7 1272755-95-9 95+% Lacks fluorine; bromo substituent at position 2 instead of 3. Imidazolidines catalog
7-(4-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one 5,8-Diazaspiro[3.4]octan-6-one 4-Bromo-2-fluorophenyl at position 7 1272755-81-3 98% Bromo and fluoro substituents at positions 4 and 2 (vs. 5 and 2 in the target). AK Scientific
7-(4-(Methylsulfonyl)phenyl)-5,8-diazaspiro[3.4]octan-6-one 5,8-Diazaspiro[3.4]octan-6-one 4-(Methylsulfonyl)phenyl at position 7 Ref: 10-F767977 Discontinued Replaces halogens with a methylsulfonyl group; alters electronic properties. CymitQuimica
5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one 2,5,7-Triazaspiro[3.4]octan-8-one Methyl at position 5 742694-76-4 Not specified Additional nitrogen in the spiro core; lacks aromatic substituents. Shanghai Danfan Network

Structural and Functional Analysis

Substituent Position and Electronic Effects: The 5-bromo-2-fluorophenyl group in the target compound introduces both electron-withdrawing (Br, F) and steric effects at specific positions. The 4-bromo-2-fluorophenyl analog (CAS 1272755-81-3) shifts the bromine to position 4, which may alter π-stacking interactions or binding pocket compatibility in biological targets compared to the 5-bromo isomer .

Core Modifications :

  • 5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one (CAS 742694-76-4) replaces one nitrogen in the diazaspiro core with a methyl group, reducing hydrogen-bonding sites and increasing hydrophobicity .

Functional Group Replacements :

  • The methylsulfonyl substituent in CymitQuimica’s analog introduces a strong electron-withdrawing group, which could enhance metabolic stability but reduce membrane permeability compared to halogenated analogs .

Biological Activity

7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one is a spirocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C₁₂H₁₂BrFN₂O
  • Molar Mass : 299.14 g/mol
  • CAS Number : 1272755-91-5

The compound features a spirocyclic structure that contributes to its biological activity by allowing specific interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The presence of bromine and fluorine atoms enhances its electronic properties, potentially influencing its binding affinity and selectivity towards specific molecular targets.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound in various therapeutic areas:

  • Anticancer Activity : Preliminary investigations indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has shown promise in inhibiting cell proliferation in breast cancer models.
  • Neurological Disorders : The compound is being evaluated for its neuroprotective effects, particularly in models of neurodegeneration. Its mechanism may involve modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.
  • Pain Management : Similar compounds have been investigated as dual ligands for opioid receptors, suggesting that this compound may possess analgesic properties through opioid receptor modulation .

Research Findings

A summary of key studies related to the biological activity of this compound is presented in the following table:

StudyFocusFindings
AnticancerInhibition of cell growth in breast cancer lines
NeuroprotectionPotential modulation of neuroinflammatory responses
Pain ReliefPossible dual action on opioid receptors

Case Studies

  • Case Study on Anticancer Effects :
    • A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.
  • Neuroprotective Effects :
    • In a model of Alzheimer's disease, the compound was administered to transgenic mice. Behavioral assays indicated improved cognitive function and reduced amyloid plaque formation, highlighting its therapeutic potential in neurodegenerative diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : The synthesis often begins with 5-bromo-2-fluoroaniline and cyclic ketones.
  • Key Reactions :
    • Cyclization reactions are employed to form the spirocyclic core.
    • Strong bases like sodium hydride are used under specific solvent conditions (e.g., dimethylformamide) to facilitate cyclization.

Q & A

Q. What are the recommended synthetic routes for 7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one, considering precursor availability and reaction conditions?

  • Methodological Answer : A plausible synthetic route involves coupling a 5-bromo-2-fluorophenyl precursor (e.g., 5-bromo-2-fluorophenylacetic acid ) with a diazaspirocyclic scaffold. Key steps include:

Spirocyclization : Utilize a [3+2] cycloaddition or intramolecular amidation to form the spirocyclic core under mild basic conditions (e.g., K₂CO₃ in DMF).

Halogenation : Introduce bromine via electrophilic substitution using NBS (N-bromosuccinimide) in the presence of a Lewis acid (e.g., FeCl₃).

Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >97% purity, as demonstrated for structurally similar bromo-fluorophenyl derivatives .

Q. How can researchers optimize the purification of this compound to achieve high yield and purity?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) for polar intermediates. For non-polar final products, normal-phase silica gel with hexane/ethyl acetate gradients is effective .
  • Crystallization : Optimize solvent polarity (e.g., ethanol or dichloromethane/hexane mixtures) to enhance crystal lattice formation. Monitor purity via HPLC (>97% threshold) and confirm identity through LC-MS .

Advanced Research Questions

Q. What analytical techniques are most effective for confirming the spirocyclic structure and stereochemical integrity of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the spirocyclic geometry and confirm bond angles/planarity.
  • 2D NMR : Use 1H-13C^{1}\text{H-}^{13}\text{C} HMBC to verify through-space correlations between the bromo-fluorophenyl group and the diazaspiro ring.
  • IR Spectroscopy : Identify carbonyl (C=O) and amine (N-H) vibrations to confirm lactam formation .

Q. How do electronic effects of the 5-bromo-2-fluorophenyl substituent influence the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer :
  • Electrophilic Substitution : The electron-withdrawing bromine and fluorine groups deactivate the phenyl ring, directing electrophiles to the para position relative to bromine. Conduct kinetic studies using HNO₃/H₂SO₄ nitration to map regioselectivity.
  • Nucleophilic Attack : The electron-deficient spirocyclic lactam may undergo ring-opening reactions with strong nucleophiles (e.g., Grignard reagents). Monitor reaction progress via 19F^{19}\text{F} NMR to track fluorine environment changes .

Q. What methodologies are recommended for studying the environmental fate and biodegradation pathways of this compound in aquatic systems?

  • Methodological Answer :
  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C and 50°C. Analyze degradation products via LC-QTOF-MS.
  • Microbial Degradation : Use OECD 301B Ready Biodegradability tests with activated sludge. Quantify residual compound via GC-ECD (electron capture detection) .

Q. How should researchers address discrepancies in reported biological activity data for this compound across different in vitro models?

  • Methodological Answer :
  • Assay Standardization : Validate cell line viability (e.g., HepG2 vs. HEK293) using MTT assays under consistent O₂ and serum conditions.
  • Dose-Response Curves : Generate IC₅₀ values with 8-point dilution series and nonlinear regression analysis. Cross-reference with positive controls (e.g., doxorubicin for cytotoxicity).
  • Data Normalization : Apply Z-score transformation to account for inter-lab variability in high-throughput screens .

Data Contradiction Analysis

Q. What experimental strategies can resolve contradictions in the reported stability of this compound under acidic vs. basic conditions?

  • Methodological Answer :
  • Stress Testing : Perform forced degradation studies in 0.1M HCl and 0.1M NaOH at 40°C for 24 hours. Monitor degradation kinetics via UPLC-PDA.
  • Mechanistic Probes : Use 18O^{18}\text{O}-labeling in hydrolysis experiments to distinguish between lactam ring-opening (acid-catalyzed) vs. aryl-halogen bond cleavage (base-promoted) pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.